molecular formula C13H14OS B7871967 (2,4-Dimethylphenyl)(thiophen-2-yl)methanol CAS No. 944671-66-3

(2,4-Dimethylphenyl)(thiophen-2-yl)methanol

Cat. No.: B7871967
CAS No.: 944671-66-3
M. Wt: 218.32 g/mol
InChI Key: HJXOBBCYUKKXJN-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(thiophen-2-yl)methanol is an organic compound that features both a phenyl group substituted with two methyl groups and a thiophene ring. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method is the use of a Grignard reagent, where thiophene-2-ylmagnesium bromide is reacted with 2,4-dimethylbenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of (2,4-Dimethylphenyl)(thiophen-2-yl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

(2,4-Dimethylphenyl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)(thiophen-3-yl)methanol
  • (2,5-Dimethylphenyl)(thiophen-2-yl)methanol
  • (3,4-Dimethylphenyl)(thiophen-2-yl)methanol

Uniqueness

(2,4-Dimethylphenyl)(thiophen-2-yl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring and the thiophene ring. This unique structure can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

(2,4-dimethylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-5-6-11(10(2)8-9)13(14)12-4-3-7-15-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXOBBCYUKKXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CS2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266593
Record name α-(2,4-Dimethylphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944671-66-3
Record name α-(2,4-Dimethylphenyl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944671-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2,4-Dimethylphenyl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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